molecular formula C20H17ClN2O5 B508346 N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide CAS No. 625382-54-9

N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide

Cat. No.: B508346
CAS No.: 625382-54-9
M. Wt: 400.8g/mol
InChI Key: SWSMFGADYOYFLP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a furan ring, a carboxamide group, and several aromatic rings with various substituents. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: NBS, nitric acid, dry dichloromethane, lutidine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-methoxyphenoxy)acetyl)aniline: Shares similar structural features but lacks the furan ring.

    2-chloro-4-aminophenyl furan-2-carboxamide: Similar structure but with different substituents on the aromatic rings.

    4-methoxyphenyl furan-2-carboxamide: Lacks the chloro and amino substituents.

Uniqueness

N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide is unique due to its combination of a furan ring, carboxamide group, and multiple substituted aromatic rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

625382-54-9

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8g/mol

IUPAC Name

N-[2-chloro-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O5/c1-26-14-5-7-15(8-6-14)28-12-19(24)22-13-4-9-17(16(21)11-13)23-20(25)18-3-2-10-27-18/h2-11H,12H2,1H3,(H,22,24)(H,23,25)

InChI Key

SWSMFGADYOYFLP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

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